molecular formula C13H10F3N B1635858 4-[3-(Trifluoromethyl)phenyl]aniline CAS No. 397-28-4

4-[3-(Trifluoromethyl)phenyl]aniline

Cat. No. B1635858
CAS RN: 397-28-4
M. Wt: 237.22 g/mol
InChI Key: XREKLJQACWAWSV-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]aniline is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4 . It has a role as a metabolite . It is used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) .


Synthesis Analysis

The compound has been used in the synthesis of N- (4- (substituted)-3- (trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents .


Molecular Structure Analysis

The molecular formula of 4-[3-(Trifluoromethyl)phenyl]aniline is C13H10F3N . The molecular weight is 237.22 g/mol . The InChIKey is XREKLJQACWAWSV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.22 g/mol . It has a XLogP3 of 3.7 , indicating its lipophilicity. It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass are both 237.07653381 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Hydroxy Group Introduction and N-Iodophenylation : Aniline derivatives, including those with trifluoromethyl groups, are used in organic synthesis for introducing hydroxy groups at the para position and for N-iodophenylation of N-arylamides. This process leverages phenyliodine(III) bis(trifluoroacetate) in specific conditions to afford acetyldiarylamines or corresponding phenols, depending on the substituents present on the anilide aromatic ring or the acyl group (Itoh et al., 2002).

Materials Science

Corrosion Inhibition : Derivatives of 4-[3-(Trifluoromethyl)phenyl]aniline have been synthesized and shown to act as efficient corrosion inhibitors for metals. Their adsorption on metal surfaces obeys Langmuir’s isotherm, and their effectiveness increases with concentration. This makes them valuable in protecting metals from corrosion in acidic environments (Daoud et al., 2014).

Electroluminescent Materials : Novel classes of emitting amorphous molecular materials, incorporating aniline derivatives, have been developed for use in organic electroluminescent devices. These materials exhibit intense fluorescence emission, reversible anodic oxidation and cathodic reduction, and form stable amorphous glasses, making them suitable for use as emitting materials in electronic displays (Doi et al., 2003).

Catalysis

Reduction of Nitrobenzene to Aniline : Research into the catalytic reduction of nitrobenzene to aniline has identified that certain catalysts can facilitate this process efficiently. This conversion is critical in producing aniline, a valuable intermediate for various industrial applications. The study provides insights into the mechanisms at the atomic and molecular levels, enhancing our understanding of catalytic processes (Sheng et al., 2016).

Future Directions

The trifluoromethyl group is one of the most frequently available and promising functional groups in pharmaceutical, agrochemical as well as material molecules . Therefore, advancements in scalable, inexpensive and operationally simple protocols for fluorine incorporation are of the utmost importance for modern pharmaceutical, agrochemical and specialty chemical production .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREKLJQACWAWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260069
Record name 3′-(Trifluoromethyl)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)phenyl]aniline

CAS RN

397-28-4
Record name 3′-(Trifluoromethyl)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=397-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-(Trifluoromethyl)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 397-28-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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